(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Medicinal Chemistry Drug-likeness Physicochemical Properties

(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1448064-07-0, molecular formula C₁₆H₁₈ClN₃O₃, molecular weight 335.79 g/mol) is a synthetic small molecule comprising a piperidine ring substituted at the 4-position with a 3-chloropyridin-2-yloxy group and N-acylated with a 3,5-dimethylisoxazole-4-carbonyl moiety. The compound belongs to the class of heterocyclic amides bearing both pyridine and isoxazole pharmacophores, a structural subclass of substantial interest for bromodomain and kinase-targeted drug discovery.

Molecular Formula C16H18ClN3O3
Molecular Weight 335.79
CAS No. 1448064-07-0
Cat. No. B2658195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
CAS1448064-07-0
Molecular FormulaC16H18ClN3O3
Molecular Weight335.79
Structural Identifiers
SMILESCC1=C(C(=NO1)C)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
InChIInChI=1S/C16H18ClN3O3/c1-10-14(11(2)23-19-10)16(21)20-8-5-12(6-9-20)22-15-13(17)4-3-7-18-15/h3-4,7,12H,5-6,8-9H2,1-2H3
InChIKeyZIJINLGZVZVGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1448064-07-0): Structure, Class, and Baseline Characteristics


(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1448064-07-0, molecular formula C₁₆H₁₈ClN₃O₃, molecular weight 335.79 g/mol) is a synthetic small molecule comprising a piperidine ring substituted at the 4-position with a 3-chloropyridin-2-yloxy group and N-acylated with a 3,5-dimethylisoxazole-4-carbonyl moiety [1]. The compound belongs to the class of heterocyclic amides bearing both pyridine and isoxazole pharmacophores, a structural subclass of substantial interest for bromodomain and kinase-targeted drug discovery [2]. It is currently available exclusively as a non-GMP research chemical, and its publicly documented pharmacological profile remains limited.

Why Generic Substitution Fails for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1448064-07-0): Structural Uniqueness and Pharmacophoric Constraints


Simple substitution with unsubstituted piperidine-isoxazole analogs (e.g., CAS 4968-85-8) or pyridine-only acyl derivatives fails because the target compound uniquely combines three functional modules — the 3-chloro electron-withdrawing substituent on the pyridine ring, the ether oxygen linker at the piperidine 4-position, and the 3,5-dimethylisoxazole-4-carbonyl moiety — into a single scaffold . The 3-chloro substitution modulates the pyridine ring's electron density and alters hydrogen-bonding character relative to unsubstituted or 4-chloro analogs, while the 3,5-dimethylisoxazole group has been experimentally validated as an acetyl-lysine bioisostere capable of displacing acetyl-histone peptides from bromodomains [1]. Removal or alteration of any one of these modules produces a compound with fundamentally different molecular recognition properties, making direct functional interchange scientifically unsound.

Quantitative Differentiation Evidence for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1448064-07-0) Against Closest Analogs


Molecular Weight and Topological Polar Surface Area Differentiation from the Core Piperidine-Isoxazole Scaffold

Compared to the minimal core scaffold (3,5-dimethylisoxazol-4-yl)(piperidin-1-yl)methanone (CAS 4968-85-8), the target compound incorporates a 3-chloropyridin-2-yloxy substituent that increases molecular weight by ~127.5 g/mol and topological polar surface area (TPSA) by approximately 27 Ų, moving the molecule into a higher-molecular-weight, higher-polarity chemical space that is more favorable for engaging shallow protein binding pockets such as bromodomains [1].

Medicinal Chemistry Drug-likeness Physicochemical Properties

Hydrogen Bond Acceptor Count and Polarity Advantage over the Pyridine-Acyl Analog

Relative to the closely related pyridine-acyl analog (4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)(pyridin-4-yl)methanone, the target compound replaces the pyridine-4-carbonyl group with a 3,5-dimethylisoxazole-4-carbonyl group, increasing the hydrogen bond acceptor count from 5 to 6 and TPSA by ~4 Ų . The isoxazole oxygen provides an additional hydrogen bond acceptor site that may enhance binding to acetyl-lysine recognition pockets, a feature supported by the demonstrated utility of 3,5-dimethylisoxazole-containing compounds as bromodomain ligands with IC₅₀ values below 5 µM for BRD2(1) and BRD4(1) [1].

Structure-Activity Relationships Bromodomain Targeting Drug Design

Rotatable Bond and Conformational Rigidity Advantage over the Ethanone-Linker Analog

The target compound features a direct methanone linker between the piperidine nitrogen and the isoxazole ring, whereas the corresponding ethanone analog 1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone contains an additional methylene group, increasing the rotatable bond count from 3 to 4 and molecular weight by ~14 Da (from 335.79 to ~349.81 g/mol) . The additional sp³ carbon increases conformational entropy and reduces ligand efficiency, while the more rigid methanone linkage in the target compound is expected to confer improved binding affinity per heavy atom for targets where a constrained presentation of the isoxazole ring is optimal [1].

Conformational Analysis Ligand Efficiency Medicinal Chemistry

3,5-Dimethylisoxazole Moiety as a Validated Acetyl-Lysine Bioisostere — Class-Level Evidence for Bromodomain Targeting

The 3,5-dimethylisoxazole fragment has been experimentally characterized as a bona fide acetyl-lysine bioisostere, with the core compound 4d demonstrating IC₅₀ values of <5 µM against BRD2(1) and BRD4(1) bromodomains in fluorescence polarization assays [1]. This contrasts with earlier bromodomain ligands based on triazolothiadiazepine scaffolds that exhibit a fundamentally different binding mode. The target compound incorporates this validated pharmacophore, providing a mechanistic rationale for selective acetyl-lysine pocket engagement that would not be achievable with compounds lacking the 3,5-dimethylisoxazole moiety.

Epigenetics Bromodomain Inhibition Acetyl-lysine Mimetic

Pyridinylisoxazole Scaffold Anticancer Activity — Class-Level Evidence for Anti-Proliferative Potential

A published study of 21 pyridinylisoxazole derivatives structurally related to the target compound reported anti-proliferative IC₅₀ values in the micromolar range against cancer cell lines, with activity linked to allosteric kinase inhibition based on X-ray co-crystal structure-guided pharmacophore design [1]. While the exact IC₅₀ of CAS 1448064-07-0 has not been publicly reported, the pyridinylisoxazole scaffold class demonstrates measurable anti-proliferative activity that differentiates it from simpler piperidine-isoxazole scaffolds lacking the pyridinyl substitution pattern.

Anticancer Kinase Inhibition Anti-Proliferative Activity

Best Research and Industrial Application Scenarios for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone (CAS 1448064-07-0)


Bromodomain and BET Family Protein Probe Development

The 3,5-dimethylisoxazole moiety incorporated in this compound has been experimentally validated as an acetyl-lysine bioisostere capable of displacing histone peptides from BRD2(1) and BRD4(1) bromodomains with IC₅₀ values below 5 µM [1]. Researchers developing chemical probes for BET bromodomains can prioritize this scaffold as a starting point for structure-guided optimization, leveraging the additional hydrogen-bonding capacity contributed by the chloropyridyloxy substituent to enhance selectivity over non-BET bromodomains. The compound is appropriate for fluorescence polarization displacement assays and SPR-based binding studies aimed at mapping bromodomain ligandability.

Anti-Proliferative Screening in Oncology Drug Discovery

Pyridinylisoxazole derivatives have demonstrated micromolar-range anti-proliferative activity against cancer cell lines, with activity attributed to allosteric kinase modulation [2]. The target compound, containing both the pyridinyl and isoxazole pharmacophores within the same scaffold, is suited for inclusion in focused compound libraries for anti-proliferative screening against panels of cancer cell lines (e.g., NCI-60 or comparable panels). Its differentiated physicochemical profile (MW 335.79, TPSA ~73 Ų) supports cell permeability amenable to phenotypic screening formats.

Structure-Activity Relationship (SAR) Studies of Piperidine-Based Heterocyclic Libraries

The target compound fills a specific and under-explored region in the piperidine-isoxazole chemical space, combining a 3-chloropyridin-2-yloxy substituent with a 3,5-dimethylisoxazole-4-carbonyl group in a single entity . Medicinal chemistry teams can use this compound as a reference standard for SAR exploration, systematically varying the chloro-substitution position on the pyridine ring, the substitution pattern on the isoxazole, and the linker type (methanone vs. ethanone) to map pharmacophoric requirements for target engagement.

Reference Compound for Physicochemical Property Benchmarking

With a molecular weight of 335.79 g/mol, TPSA of ~73 Ų, 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 rotatable bonds, the target compound occupies a well-defined region of drug-like chemical space . It serves as a useful benchmarking reference for comparing the physicochemical property profiles of newly synthesized piperidine-isoxazole analogs, particularly in assessing the impact of adding heterocyclic substituents on MW, polarity, and conformational flexibility relative to the core scaffold (CAS 4968-85-8).

Quote Request

Request a Quote for (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.